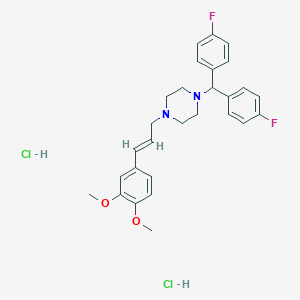
Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₃₂Cl₂F₂N₂O₂ and its molecular weight is 537.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- Flunarizine, a drug derived from Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride, exhibits vasodilating effects, improves cerebral blood circulation, and shows antihistamine activity. It's used to treat migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).
Metabolic Analysis
- Studies have been conducted on the metabolites of this Piperazine compound, such as synthesizing compounds related to its metabolites to confirm their structures (Ohtaka, Hori, Iemura, & Yumioka, 1989). Another study investigated its metabolites in rat bile, urine, and feces, identifying main pathways of biotransformation (Kawashima, Satomi, & Awata, 1991).
Analytical Techniques
- Methods like micellar liquid chromatography (MLC) have been used for the separation of flunarizine hydrochloride and its degradation products, demonstrating the compound's analytical versatility (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Effects on Brain Metabolism
- The compound has been studied for its effects on free fatty acid liberation in the ischemic brain in rats, underlining its potential impact on brain health (Kanazawa, Kidooka, Matsuda, & Handa, 1986).
Comparative Metabolism Studies
- Comparative metabolism studies in rats, dogs, and humans have been conducted to understand the biotransformation of the compound, highlighting species-specific metabolic pathways (Lavrijsen et al., 1992).
Pharmacokinetic Studies
- Studies on placental transfer and mammary excretion in rats have provided insights into the compound's distribution and excretion after oral administration (Awata et al., 1994).
Propriétés
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N2O2.2ClH/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23;;/h3-14,20,28H,15-19H2,1-2H3;2*1H/b4-3+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOIDTKMDSQEIR-CZEFNJPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99661-27-5 |
Source


|
| Record name | PU 122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099661275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



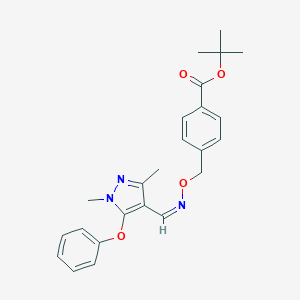
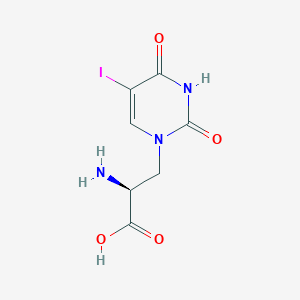


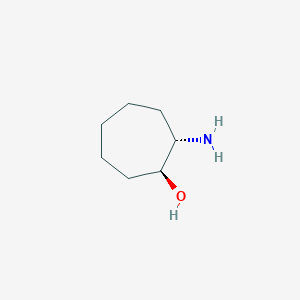


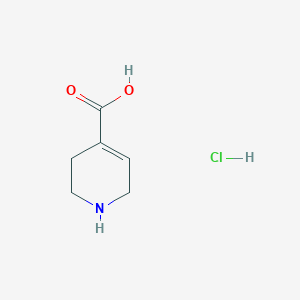

![6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]-](/img/structure/B133989.png)

